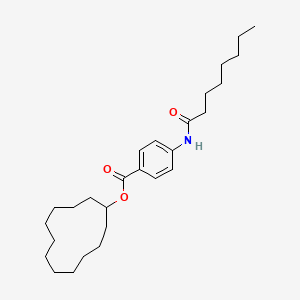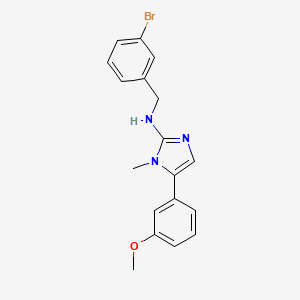![molecular formula C15H10Br4N2O3 B11561484 2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11561484.png)
2-(3-bromophenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of bromine atoms and phenoxy groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-bromophenol and 2,4,6-tribromo-3-hydroxybenzaldehyde.
Formation of Intermediate: 3-bromophenol is reacted with chloroacetic acid to form 2-(3-bromophenoxy)acetic acid.
Hydrazide Formation: The intermediate is then converted to 2-(3-bromophenoxy)acetohydrazide by reacting with hydrazine hydrate.
Final Product: The hydrazide is then condensed with 2,4,6-tribromo-3-hydroxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenoxy acids, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, affecting their activity and function.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-bromophenoxy)acetonitrile: Shares the bromophenoxy group but differs in its nitrile functionality.
2-(4-bromophenoxy)acetohydrazide: Similar structure but with a different bromine substitution pattern.
2,4,6-tris(4-bromophenoxy)-1,3,5-triazine: Contains multiple bromophenoxy groups and a triazine core.
Uniqueness
2-(3-bromophenoxy)-N’-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of bromophenoxy and tribromo-hydroxyphenyl groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H10Br4N2O3 |
|---|---|
Peso molecular |
585.9 g/mol |
Nombre IUPAC |
2-(3-bromophenoxy)-N-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H10Br4N2O3/c16-8-2-1-3-9(4-8)24-7-13(22)21-20-6-10-11(17)5-12(18)15(23)14(10)19/h1-6,23H,7H2,(H,21,22)/b20-6+ |
Clave InChI |
WBWXLPNNIQELQS-CGOBSMCZSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C(=C(C=C2Br)Br)O)Br |
SMILES canónico |
C1=CC(=CC(=C1)Br)OCC(=O)NN=CC2=C(C(=C(C=C2Br)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}phenol](/img/structure/B11561402.png)
![4-[(E)-{2-[(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11561403.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2,4-dimethoxybenzamide](/img/structure/B11561406.png)
![3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide](/img/structure/B11561407.png)
![N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11561409.png)
![7-(4-methoxyphenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11561421.png)

![N-[4-({(2E)-2-[4-(heptyloxy)benzylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11561436.png)
![ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-{[(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B11561439.png)

![N-({N'-[(E)-(4-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11561449.png)
![3-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-3-oxo-N-(prop-2-en-1-yl)propanamide](/img/structure/B11561459.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11561464.png)
